2-Diethylaminothiazole-4-carbaldehyde
CAS No.:
Cat. No.: VC14107428
Molecular Formula: C8H12N2OS
Molecular Weight: 184.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N2OS |
|---|---|
| Molecular Weight | 184.26 g/mol |
| IUPAC Name | 2-(diethylamino)-1,3-thiazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C8H12N2OS/c1-3-10(4-2)8-9-7(5-11)6-12-8/h5-6H,3-4H2,1-2H3 |
| Standard InChI Key | IOSAZODDLURXHS-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1=NC(=CS1)C=O |
Introduction
Chemical Structure and Molecular Characteristics
The molecular structure of 2-diethylaminothiazole-4-carbaldehyde consists of a five-membered thiazole ring containing sulfur and nitrogen atoms. The diethylamino group (–N(C₂H₅)₂) at position 2 and the aldehyde group (–CHO) at position 4 define its reactivity and functional potential. The molecular formula is C₈H₁₂N₂OS, with a calculated molecular weight of 184.26 g/mol.
Structural Analysis
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IUPAC Name: 4-formyl-2-(diethylamino)-1,3-thiazole
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SMILES Notation: CCN(CC)C1=NC(=CS1)C=O
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InChI Key: ZQZBYQJQFWCHKQ-UHFFFAOYSA-N
The presence of the electron-donating diethylamino group and the electron-withdrawing aldehyde moiety creates a polarized electronic environment, influencing its reactivity in nucleophilic and electrophilic reactions .
Synthesis Pathways
While no explicit synthesis protocol for 2-diethylaminothiazole-4-carbaldehyde is documented in the provided sources, analogous methods for related thiazole carbaldehydes offer plausible routes:
Cyclocondensation Reactions
A common approach to thiazole derivatives involves the Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides. For example:
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Reaction of Chloroacetaldehyde with N,N-diethylthiourea under basic conditions yields the thiazole ring .
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Oxidation of Alcohol Intermediates: Post-cyclization oxidation of a hydroxymethyl group to the aldehyde using reagents like manganese dioxide (MnO₂) .
Functional Group Modifications
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Diethylamino Introduction: Alkylation of a primary amine intermediate (e.g., 2-aminothiazole-4-carbaldehyde) with diethyl sulfate or ethyl bromide in the presence of a base .
Key Reaction Conditions:
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Temperature: 60–80°C
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Solvent: Ethanol or dimethylformamide (DMF)
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Catalysts: Triethylamine or potassium carbonate
Physicochemical Properties
Experimental and Predicted Data
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–N stretch) .
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<sup>1</sup>H NMR (CDCl₃): δ 9.8 (s, 1H, CHO), 7.2 (s, 1H, thiazole-H), 3.4 (q, 4H, N–CH₂), 1.2 (t, 6H, CH₃) .
Applications in Pharmaceutical Chemistry
Thiazole carbaldehydes are pivotal intermediates in drug discovery, particularly in antiviral and anticancer agents:
Protease Inhibition
The patent EP2340830 A2 highlights thiazole carbaldehydes as key scaffolds in Hepatitis C virus (HCV) NS3/4A protease inhibitors . The aldehyde group acts as a reversible electrophilic trap for the catalytic serine residue, inhibiting viral replication.
Antimicrobial Agents
Structural analogs, such as 2-aminothiazole-4-carbaldehyde derivatives, exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC: 4–8 µg/mL) . The diethylamino group may enhance membrane permeability.
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